- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine A, Journal of Organic Chemistry, 2017, 82(16), 8497-8505
Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)
89985-87-5 structure
Product Name:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
كاس عدد:89985-87-5
وسط:C11H19NO4
ميغاواط:229.27286362648
MDL:MFCD13190790
CID:584076
PubChem ID:9837499
Update Time:2025-09-22
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-
- (S)-Methyl-2-Boc-AMino-4-pentenoic acid
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester
- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
- APXWRHACXBILLH-QMMMGPOBSA-N
- 4948AC
- FCH3679695
- AK101174
- AX8232713
- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)
- (S)-N-(Boc)allylglycine Me ester
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate
- A1-50270
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE
- AS-69618
- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)
- MFCD13190790
- W11819
- DTXSID50431587
- 89985-87-5
- CS-0039110
- AKOS016843097
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate
- SCHEMBL614515
-
- MDL: MFCD13190790
- نواة داخلي: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1
- مفتاح Inchi: APXWRHACXBILLH-QMMMGPOBSA-N
- ابتسامات: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 229.13100
- النظائر كتلة واحدة: 229.13140809g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 7
- تعقيدات: 268
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2
- طوبولوجي سطح القطب: 64.599
الخصائص التجريبية
- بسا: 64.63000
- لوغب: 2.01970
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate بيانات الجمارك
- رمز النظام المنسق:2924199090
- بيانات الجمارك:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 0.5g |
¥679.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 1g |
¥989.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 5g |
¥3399.0 | 2024-07-19 | |
| ChemScence | CS-0039110-100mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 100mg |
$99.0 | 2022-04-26 | |
| ChemScence | CS-0039110-250mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 250mg |
$118.0 | 2022-04-26 | |
| ChemScence | CS-0039110-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 1g |
$287.0 | 2022-04-26 | |
| ChemScence | CS-0039110-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 5g |
$947.0 | 2022-04-26 | |
| Chemenu | CM126279-1g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 1g |
$206 | 2021-06-09 | |
| Chemenu | CM126279-5g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 5g |
$598 | 2021-06-09 | |
| Chemenu | CM126279-10g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 10g |
$1075 | 2021-06-09 |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
المراجع
- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides, Tetrahedron Letters, 2010, 51(18), 2493-2496
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
المراجع
- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalines, Chemistry - A European Journal, 2013, 19(37), 12356-12375
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene
المراجع
- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acids, Tetrahedron Letters, 1993, 34(28), 4485-8
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
المراجع
- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylation, European Journal of Organic Chemistry, 2019, 2019(12), 2275-2281
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt
المراجع
- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocin, ChemRxiv, 2019, 1, 1-101
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
المراجع
- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and Epoxidation, Journal of the American Chemical Society, 2003, 125(37), 11206-11207
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt
المراجع
- Aliphatic chain-containing macrocycles as diazonamide A analogs, Chemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
المراجع
- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivatives, Synlett, 2013, 24(15), 1910-1914
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
المراجع
- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal array, Chemistry Letters, 2012, 41(2), 194-196
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt
1.3 Reagents: Water ; rt
1.2 rt
1.3 Reagents: Water ; rt
المراجع
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt
المراجع
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
المراجع
- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications, 2008, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
المراجع
- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-coupling, Tetrahedron Letters, 2000, 41(36), 7115-7119
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt
المراجع
- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocin, Organic Letters, 2019, 21(20), 8473-8478
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
المراجع
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444
طريقة الإنتاج 17
رد فعل الشرط
1.1 -
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
المراجع
- Development of Co- and Post-Translational Synthetic Strategies to C-Neoglycopeptides, Organic Letters, 2002, 4(21), 3591-3594
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
المراجع
- Stereoselective, nonracemic synthesis of ω-borono-α-amino acids, Tetrahedron: Asymmetry, 1998, 9(12), 2121-2131
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
المراجع
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials
- Di-tert-butyl dicarbonate
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-2-Allylglycine
- (S,S)-(+)-Pseudoephedrine Glycinamide
- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-
- (diazomethyl)trimethylsilane
- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
رقم الطلب:A928019
حالة المخزون:in Stock
كمية:5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 14:53
الأسعار ($):293.0
بريد إلكتروني:sales@amadischem.com
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate الوثائق ذات الصلة
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate) منتجات ذات صلة
- 151294-93-8(tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate)
- 151436-20-3(4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,1,1-dimethylethyl ester, (S)-)
- 120042-11-7(N-Boc-L-homoserine Methyl Ester)
- 89760-46-3(9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester)
- 92136-57-7(5-Hexenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester,(2S)-)
- 87884-14-8(Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)-)
- 881683-81-4((2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester)
- 99781-57-4(methyl 2-{(tert-butoxy)carbonylamino}-4-oxobutanoate)
- 106928-50-1(Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate)
- 150652-96-3((R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
نقاء:99%
كمية:5g
الأسعار ($):293.0